molecular formula C21H28N2O5S B4814066 2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4814066
M. Wt: 420.5 g/mol
InChI Key: NBOUAFWGZWAPKT-UHFFFAOYSA-N
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Description

2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholinocarbonyl group, a tetrahydrobenzothiophene moiety, and a cyclohexanecarboxylic acid group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of morpholine with a suitable benzothiophene derivative, followed by the introduction of the cyclohexanecarboxylic acid group through a series of coupling reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholinocarbonyl derivatives, tetrahydrobenzothiophene analogs, and cyclohexanecarboxylic acid derivatives. Examples include:

  • 3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL derivatives
  • CYCLOHEXANECARBOXYLIC ACID derivatives

Uniqueness

What sets 2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c24-18(13-5-1-2-6-14(13)21(26)27)22-19-17(15-7-3-4-8-16(15)29-19)20(25)23-9-11-28-12-10-23/h13-14H,1-12H2,(H,22,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOUAFWGZWAPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCOCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
2-({[3-(MORPHOLINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

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